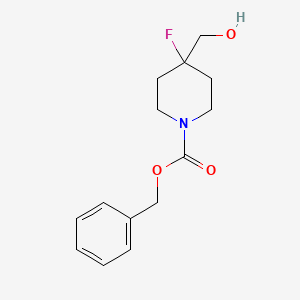
3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile can be synthesized through a one-pot multicomponent reaction. This involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine using alumina–silica-supported manganese dioxide as a recyclable catalyst in water . The reaction typically proceeds at room temperature and yields the desired product in high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of green chemistry principles, such as recyclable catalysts and aqueous reaction media, is emphasized to ensure environmentally friendly and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction of the nitrile group to amines using reducing agents like Raney-nickel alloy and formic acid.
Substitution: Substitution reactions involving the nitrile group to form different functional groups such as amides, carboxylic acids, and esters.
Common Reagents and Conditions:
Oxidation: Orthophosphoric acid, formic acid, hydroxylamine hydrochloride.
Reduction: Raney-nickel alloy, formic acid.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed:
Oxidation: Pyrazole-4-carbonitrile derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Amides, carboxylic acids, esters, and other functionalized pyrazoles.
Applications De Recherche Scientifique
3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes and receptors, modulating their functions. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure with a chloro substituent and an aldehyde group.
5-Amino-1H-pyrazole-4-carbonitrile: Contains an amino group instead of a phenyl group.
1,3-Diphenyl-1H-pyrazole-4-carbonitrile: Contains an additional phenyl group.
Uniqueness: 3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a nitrile group on the pyrazole ring makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development.
Propriétés
Numéro CAS |
18093-92-0 |
|---|---|
Formule moléculaire |
C11H9N3 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
3-methyl-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N3/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h2-6,8H,1H3 |
Clé InChI |
AMRLEOIAAVRDSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,7,8,9-Tetrahydro-5H-pyrimido[4,5-b]indol-4-ol](/img/structure/B8270292.png)








![5-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B8270379.png)
